Potassium aminobenzoate
Overview
Description
Potassium aminobenzoate is a compound that belongs to the vitamin B complex family. It is commonly used in the treatment of fibrotic skin disorders such as scleroderma, dermatomyositis, and Peyronie’s disease . This compound is known for its potential antifibrotic effects, which are believed to be due to increased oxygen uptake at the tissue level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium aminobenzoate can be synthesized through the esterification of p-nitrobenzoic acid followed by reduction to p-aminobenzoic acid. The p-aminobenzoic acid is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous-flow systems that optimize reaction time and sequences. This method ensures high conversion and selectivity, making the process efficient and scalable .
Types of Reactions:
Reduction: The reduction of p-nitrobenzoic acid to p-aminobenzoic acid is a key step in the synthesis of this compound.
Substitution: this compound can participate in substitution reactions, particularly in the formation of Schiff bases with aromatic aldehydes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.
Substitution: Aromatic aldehydes under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-nitrobenzoic acid, 4-benzoquinone.
Reduction: p-aminobenzoic acid.
Substitution: Schiff bases with various biological activities.
Scientific Research Applications
Potassium aminobenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium aminobenzoate involves its role as a member of the vitamin B complex family. It is believed to exert antifibrotic effects by increasing oxygen uptake at the tissue level . This increased oxygen uptake may help in reducing fibrosis and improving tissue flexibility.
Comparison with Similar Compounds
Aminobenzoic acid: A precursor to potassium aminobenzoate, used in the synthesis of various derivatives.
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Novocaine: A diethylaminoethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Comparison: this compound is unique in its antifibrotic properties, which are not commonly observed in its similar compounds like benzocaine and novocaine. While benzocaine and novocaine are primarily used as local anesthetics, this compound is specifically used for its therapeutic effects in treating fibrotic skin disorders .
Properties
IUPAC Name |
potassium;2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHYHUKASKGPF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927534 | |
Record name | Potassium 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-13-7, 37960-65-9 | |
Record name | Potassium aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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